molecular formula C10H13NO4 B13563292 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid

3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B13563292
M. Wt: 211.21 g/mol
InChI Key: QQGSNIWZAGEWFY-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is a pyrrole-based carboxylic acid derivative. Its structure includes a methoxycarbonyl group at position 4 and a methyl group at position 5 on the pyrrole ring, with a propanoic acid chain attached at position 2.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-(4-methoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-6-9(10(14)15-2)7(5-11-6)3-4-8(12)13/h5,11H,3-4H2,1-2H3,(H,12,13)

InChI Key

QQGSNIWZAGEWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)CCC(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Pyrrole Ring Construction via Acylative Cyclisation of Enamino Acid Derivatives

One of the established approaches involves the cyclisation of enamino acid derivatives derived from 1,3-difunctional compounds, utilizing acylative cyclisation-decarboxylation reactions. This method is based on the Zav’yalov pyrrole synthesis and its modifications:

  • Enamino malonates or cyanoacetates bearing amino acid-derived substituents undergo cyclisation with acylating agents such as acetic anhydride.
  • The reaction proceeds through intermediate münchnones (1,3-oxazolium-5-olates) or related heterocyclic intermediates.
  • Substituted pyrroles with ester groups at the 4-position and methyl at the 5-position can be obtained by controlling the substituents on the starting enamino acid derivatives.
  • For example, ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates cyclise to give ethyl 4-acetoxy-5-methylpyrrole-3-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

Reaction Conditions:

  • Acetic anhydride as acylating agent.
  • Mild heating (typically 40–80 °C).
  • Reaction times vary from 1 to 24 hours depending on substrates.

Advantages:

  • Good yields of substituted pyrroles.
  • Access to diverse substitution patterns by varying amino acid precursors.

Esterification and Functional Group Transformations

After pyrrole ring formation, introducing the methoxycarbonyl group at the 4-position is typically achieved by esterification reactions:

  • The carboxylic acid group at the 4-position can be converted to the methyl ester using standard esterification methods such as Fischer esterification with methanol and acid catalysis.
  • Alternatively, direct incorporation of the methoxycarbonyl substituent can be achieved by starting from malonate or cyanoacetate precursors bearing methoxycarbonyl groups.

Hydrolysis and Salt Formation

  • The propanoic acid side chain at the 3-position is often introduced as an ester or protected acid during the synthesis and later hydrolyzed to the free acid.
  • Hydrolysis is performed under basic conditions using alkali metal hydroxides such as lithium hydroxide or sodium hydroxide in alcoholic solvents (e.g., ethanol or methanol) at temperatures ranging from 0 °C to 70 °C.
  • The free acid can be isolated by acidification with mineral acids such as hydrochloric acid.

Alternative Synthetic Routes via Metal-Catalyzed Coupling

  • Metal-catalyzed cross-coupling reactions such as copper-catalyzed 1,4-addition or rhodium-catalyzed 1,4-addition have been employed in analog syntheses involving pyrrole derivatives.
  • These approaches allow the construction of complex substituted pyrroles by coupling prefunctionalized intermediates.
  • For example, aryl cuprates or boronic esters can be added to enone intermediates to build the pyrrole framework with desired substituents.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Product Features Advantages References
Acylative cyclisation of enamino acids Acetic anhydride, mild heating (40–80 °C) Substituted pyrroles with ester groups Good yields, diverse substitution
Esterification of carboxylic acids Methanol, acid catalyst (e.g., HCl) Methoxycarbonyl group introduction Simple, well-established
Hydrolysis of esters LiOH or NaOH in ethanol/methanol, 0–70 °C Free propanoic acid side chain Efficient deprotection
Metal-catalyzed coupling (Cu, Rh) Arylic cuprates, rhodium catalysts, boronic esters Complex substituted pyrroles High regioselectivity, modular

Research Findings and Mechanistic Insights

  • The Zav’yalov pyrrole synthesis and its variants have been extensively studied, revealing that the carboxyl function in the starting amino acid derivatives is often lost during cyclisation, as confirmed by ^13C-labeling experiments.
  • The formation of münchnone intermediates plays a crucial role in the cyclisation mechanism leading to pyrrole formation.
  • Substitution at the α,α-position of the amino acid affects the cyclisation pathway, sometimes favoring oxazolidinone formation over pyrrole.
  • Hydrolysis steps must be carefully controlled to avoid side reactions and ensure high purity of the final acid product.
  • Metal-catalyzed coupling reactions enable the introduction of various substituents with stereochemical control, expanding the scope of accessible pyrrole derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrole Derivatives

3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
  • Molecular Formula: C₂₂H₂₁NO₄
  • Molecular Weight : 363.41
  • Key Features : Substituted with a 3-(methoxycarbonyl)phenyl group at position 1 and a 4-methylphenyl group at position 3.
  • Properties: Higher logP (4.74) due to aromatic substituents, suggesting enhanced membrane permeability but reduced aqueous solubility compared to the target compound. Potential applications in drug design for targeted interactions with hydrophobic binding pockets .
3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid
  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 225.24
  • Key Features : Ethoxycarbonyl group replaces methoxycarbonyl.
  • Properties : Increased steric bulk and lipophilicity (logP ~4.0) compared to the methoxy variant. Ethoxy groups may reduce metabolic stability but improve lipid bilayer penetration .
3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • Molecular Weight : 331.37
  • Key Features : Ethoxycarbonyl at position 3 and 4-methoxyphenyl at position 4.
  • Discontinued status suggests synthesis challenges or instability .

Non-Pyrrole Propanoic Acid Derivatives

3-(2-Methoxyphenyl)propanoic acid
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20
  • Key Features: Lacks the pyrrole ring; propanoic acid is attached to a 2-methoxyphenyl group.
  • Properties : Lower logP (~1.5) due to fewer aromatic rings, favoring higher aqueous solubility. Simpler structure may limit bioactivity compared to pyrrole derivatives .
Haloxyfop and Fluazifop (Agrochemical Derivatives)
  • Structure: Propanoic acid linked to trifluoromethylpyridinyloxy-phenoxy groups.
  • Key Features : Used as herbicides. The trifluoromethyl group enhances electronegativity, improving binding to acetyl-CoA carboxylase in plants. Demonstrates how substituent electronegativity dictates agrochemical specificity .

Heterocyclic Propanoic Acid Analogues

3-(2,5-Dichlorothiophen-3-yl)propanoic acid
  • Molecular Formula : C₇H₆Cl₂O₂S
  • Key Features : Thiophene ring with chlorine substituents.
  • Thiophene’s aromaticity differs from pyrrole, affecting π-π interactions .
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
  • CAS : 132281-87-9
  • Key Features : Formyl group at position 2 on the pyrrole ring.
  • Properties : The formyl group increases electrophilicity, making it prone to nucleophilic attack. This reactivity could limit stability but enable covalent binding in drug-target interactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight logP Key Substituents Applications/Notes
Target Compound C₁₀H₁₃NO₄* ~225.21 ~3.5 4-methoxycarbonyl, 5-methyl pyrrole Research candidate
3-{1-[3-(Methoxycarbonyl)phenyl]-...propanoic acid C₂₂H₂₁NO₄ 363.41 4.74 Phenyl, methylphenyl Drug design (hydrophobic targets)
3-(4-Ethoxycarbonyl-5-methyl-...propanoic acid C₁₁H₁₅NO₄ 225.24 ~4.0 Ethoxycarbonyl Membrane permeability studies
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 ~1.5 2-methoxyphenyl Solubility-focused formulations
Haloxyfop C₁₅H₁₁ClF₃NO₄ 361.70 ~3.8 Trifluoromethylpyridinyloxy-phenoxy Herbicide

*Estimated based on structural analogs.

Research Findings and Implications

  • Lipophilicity vs. Solubility : Methoxycarbonyl and ethoxycarbonyl groups increase logP, favoring membrane penetration but reducing solubility. Phenyl substituents (e.g., ) exacerbate this trade-off .
  • Bioactivity : Pyrrole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in haloxyfop) show agrochemical efficacy, while electron-donating groups (e.g., methoxy in ) may suit medicinal applications .

Biological Activity

3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxycarbonyl group and a propanoic acid moiety. Its structural formula can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and melanoma (A375) cells. The mechanism involves inducing apoptosis and autophagy in these cells through the modulation of reactive oxygen species (ROS) levels and lipid peroxidation .

In Vitro Studies

A series of experiments have evaluated the anticancer potential of this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A37510ROS/RNS upregulation leading to autophagy
HCT11620Lipid peroxidation and cell cycle arrest

These results indicate a promising profile for anticancer activity, particularly against melanoma and breast cancer cell lines.

Case Studies

In a notable study, the compound was tested against various human and mouse tumor cell lines using MTT assays to determine cytotoxic effects. The results indicated significant inhibition of cell growth in treated groups compared to control groups, suggesting its potential as an anticancer agent .

Pharmacological Profile

Beyond its anticancer properties, the compound also interacts with various biological pathways:

  • PPAR Activation : It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis. This action could have implications for metabolic disorders .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid, and how are critical reaction parameters optimized?

  • Methodology : Synthesis involves multi-step reactions, including pyrrole ring functionalization and ester-to-carboxylic acid conversion. Key steps:

  • Esterification : Introduce methoxycarbonyl via nucleophilic acyl substitution.
  • Propanoic Acid Attachment : Alkylation or coupling reactions (e.g., Michael addition) to append the propanoic acid chain.
  • Optimization : Catalyst selection (e.g., palladium on carbon for coupling reactions), solvent polarity (dichloromethane or ethanol for intermediate stability), and temperature control (60–80°C to minimize side reactions). Purification via column chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral features confirm its structure?

  • Methodology :

  • NMR :
  • ¹H NMR : Pyrrole ring protons appear as downfield singlets (δ 6.5–7.0 ppm). Methyl groups resonate at δ 2.1–2.5 ppm.
  • ¹³C NMR : Methoxycarbonyl C=O at δ 165–170 ppm; carboxylic acid C=O at δ 170–175 ppm.
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), ester C=O (~1740 cm⁻¹).
  • HRMS : Molecular ion peak at m/z 225.2411 (C₁₁H₁₅NO₄) confirms molecular weight .

Advanced Questions

Q. How can researchers address discrepancies in reported biological activities, such as varying IC₅₀ values across studies?

  • Methodology :

  • Standardization : Use consistent assay conditions (pH 7.4 buffer, 37°C) and validated cell lines (e.g., HEK293 for receptor studies).
  • Purity Validation : HPLC with UV detection (λ = 254 nm) to ensure >98% purity.
  • Control Experiments : Include reference inhibitors (e.g., aspirin for COX-2 assays) to calibrate activity. Contradictions in and may arise from differential enzyme isoform targeting .

Q. What structural modifications enhance metabolic stability without compromising target binding affinity?

  • Methodology :

  • Ester Hydrolysis Resistance : Replace methoxycarbonyl with bulkier tert-butoxycarbonyl (Boc) groups.
  • Propanoic Acid Chain Modification : Introduce fluorine atoms to reduce oxidative metabolism.
  • Computational Validation : Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., cyclooxygenase-2). highlights substituent effects on binding pocket occupancy .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model ester hydrolysis pathways.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with 5-HT₂A receptors) over 100 ns trajectories.
  • ADMET Prediction : SwissADME estimates bioavailability and metabolic stability. PubChem data () supports logP (~2.5) and solubility profiles .

Q. How do solvent choice and stoichiometry influence intermediate yields during synthesis?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SN2 reactions. Ethanol improves solubility of carboxylic acid derivatives.
  • Stoichiometry : Use 1.2 equivalents of alkylating agents (e.g., methyl iodide) to drive esterification to completion. reports 85% yield with optimized ratios .

Q. What are the challenges in elucidating the mechanism of action for enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target enzymes.
  • Structural Analysis : X-ray crystallography (if crystals are obtainable) resolves binding modes. notes interactions with H1 and 5-HT2A receptors .

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